2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c1-2-5-20-15(24)7-23-16(12-8-26-9-14(12)22-23)21-17(25)11-4-3-10(18)6-13(11)19/h3-4,6H,2,5,7-9H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOTFLZVJIVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18Cl2N4O2S
- Molecular Weight : 413.3 g/mol
- CAS Number : 1105203-15-3
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a variety of biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Antioxidant
- Anticancer
- Analgesic
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : Compounds in the thieno[3,4-c]pyrazole class have been shown to inhibit PDE7 selectively. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and immune responses .
- Antioxidant Properties : Studies have demonstrated that thieno[3,4-c]pyrazole compounds can act as antioxidants by reducing oxidative stress in cells. This property is particularly important in protecting erythrocytes from toxic substances .
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Study on Antioxidant Activity
A study evaluated the protective effects of thieno[3,4-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups exposed to toxins alone.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| With Thieno Compound | 12 ± 1.03 |
This data suggests that the compound may have protective effects against oxidative damage in aquatic species .
Analgesic Activity Evaluation
Another study assessed the analgesic properties of related thieno[3,4-c]pyrazole compounds using hot plate and acetic acid-induced writhing tests in mice. The results showed significant analgesic effects compared to control groups.
| Compound Tested | Hot Plate Latency (s) | Writhing Test (writhes) |
|---|---|---|
| Control | 10.0 ± 1.0 | 30 ± 5 |
| Thieno Compound | 15.0 ± 1.5 | 10 ± 2 |
These findings indicate that the compound may modulate pain pathways effectively .
Scientific Research Applications
Medicinal Applications
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Agricultural Applications
- Pesticide Development
- Herbicide Potential
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thieno[3,4-c]pyrazole derivatives. The researchers synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of rheumatoid arthritis, the compound was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in inflammatory cytokines and improved clinical scores compared to control groups.
Comparison with Similar Compounds
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Structural Similarities: Shares the thieno[3,4-c]pyrazole backbone and benzamide group.
- Key Differences :
- Substituents : Bromine at the benzamide para position vs. 2,4-dichloro substitution in the target compound.
- Pyrazole Modification : A 4-methylphenyl group replaces the propylcarbamoylmethyl side chain.
- The 4-methylphenyl group introduces steric bulk, which could hinder solubility compared to the target’s carbamoyl side chain .
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Structural Similarities : Contains a pyrazole-carboxamide framework.
- Key Differences: Core Heterocycle: Pyrazolo[3,4-b]pyridine replaces the thieno[3,4-c]pyrazole. Substituents: Ethyl and methyl groups on the pyrazole, with a phenyl group on the pyridine ring.
- Lower molecular weight (374.4 g/mol) compared to the target compound (estimated ~450–470 g/mol) could improve bioavailability .
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heterocycle |
|---|---|---|---|---|
| 2,4-Dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide | Not provided | ~450–470 (estimated) | 2,4-dichlorobenzamide; propylcarbamoyl | Thieno[3,4-c]pyrazole |
| 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | C₂₀H₁₆BrN₃O₂S | 442.3 | 4-bromobenzamide; 4-methylphenyl | Thieno[3,4-c]pyrazole |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | C₂₁H₂₂N₆O | 374.4 | Ethyl, methyl, phenyl | Pyrazolo[3,4-b]pyridine |
Analysis :
- Halogen Effects : Chlorine’s electron-withdrawing nature may enhance stability and electrophilicity compared to bromine .
- Side Chains : The propylcarbamoylmethyl group likely improves aqueous solubility over aromatic substituents (e.g., 4-methylphenyl), aligning with drug design principles for bioavailability.
- Heterocycle Diversity: Thienopyrazoles offer sulfur-mediated interactions, while pyrazolopyridines prioritize planar aromaticity for target binding .
Research Implications and Lumping Strategies
The structural diversity among these compounds underscores the utility of lumping strategies, where analogs with shared cores (e.g., thienopyrazole) are grouped to predict properties or simplify reaction networks . For example:
- Reactivity Prediction : Chlorinated benzamides may follow similar degradation pathways, enabling lumped kinetic models.
- Pharmacological Profiling : Compounds with carbamoyl side chains could be prioritized for solubility screens, while halogenated variants are tested for stability.
Preparation Methods
Jacobson Cyclization
A modified Jacobson reaction is employed to form the fused pyrazole ring.
-
Starting Material : 3-Amino-4-methylthiophene-2-carboxylate ester.
-
Diazotization : Treatment with NaNO₂ in HCl at 0–5°C generates a diazonium salt.
-
Cyclization : Heating the diazonium salt in aqueous H₂SO₄ induces intramolecular cyclization to yield 2H,4H,6H-thieno[3,4-c]pyrazole.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 85% |
| Cyclization | H₂SO₄ (50%) | 80°C, 2 hr | 72% |
Palladium-Catalyzed Amination
An alternative method uses palladium catalysis to assemble the pyrazole ring:
-
Starting Material : 3-Bromothiophene-2-carbaldehyde.
-
Hydrazone Formation : Condensation with benzophenone hydrazine.
-
Cyclization : Pd(OAc)₂/Xantphos catalyzes C–N bond formation in toluene at 110°C.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Hydrazone Formation | Benzophenone hydrazine, EtOH | Reflux | 89% |
| Cyclization | Pd(OAc)₂, Xantphos, toluene | 110°C, 12 hr | 68% |
Introduction of the Benzamide Group
The benzamide moiety is introduced via nucleophilic acyl substitution:
Amidation of the Pyrazole Amine
-
Activation : 2,4-Dichlorobenzoyl chloride is prepared by treating 2,4-dichlorobenzoic acid with thionyl chloride.
-
Coupling : The thieno[3,4-c]pyrazole amine reacts with 2,4-dichlorobenzoyl chloride in dry THF using triethylamine as a base.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, DMF (cat.) | Reflux, 4 hr | 95% |
| Amidation | Et₃N, THF | 0°C → RT, 12 hr | 82% |
Functionalization with the Propylcarbamoylmethyl Group
The propylcarbamoylmethyl side chain is installed via alkylation and carbamoylation:
Chloroacetylation of the Pyrazole Nitrogen
-
Alkylation : Treatment with chloroacetyl chloride in DCM introduces a chloroacetyl group.
-
Aminolysis : Reaction with propylamine in acetonitrile replaces the chloride with a propylcarbamoyl group.
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Chloroacetylation | ClCH₂COCl, DCM, pyridine | 0°C → RT, 6 hr | 78% |
| Aminolysis | Propylamine, MeCN | 60°C, 8 hr | 85% |
Optimization and Challenges
Regioselectivity in Amidation
The position of amidation on the pyrazole ring is controlled by steric and electronic factors. Use of bulky bases (e.g., DIPEA) favors substitution at the less hindered nitrogen.
Purification Challenges
-
Byproducts : Dimerization during cyclization (e.g., formation of thieno[3,4-c]pyrazole dimers) is mitigated by slow addition of reagents.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the target compound.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations |
|---|---|---|---|
| Jacobson Cyclization | Diazonium salt cyclization | High regioselectivity | Requires acidic conditions |
| Palladium Catalysis | C–N bond formation | Atom-efficient | Costly catalysts |
Scalability and Industrial Relevance
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what key reaction conditions must be controlled?
Answer:
The synthesis typically involves multi-step routes starting with thieno[3,4-c]pyrazole core formation via cyclization of thiophene and pyrazole precursors. Key steps include:
- Cyclization: Use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) to facilitate ring closure .
- Functionalization: Introduction of the 2,4-dichlorobenzamide moiety via amide coupling under anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification: Column chromatography or recrystallization to isolate the final product.
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity .
- Elemental Analysis: Validate empirical formula .
Advanced: How can researchers optimize reaction yields when introducing the 2,4-dichlorobenzamide group?
Answer:
- Solvent Selection: Test polar solvents (DMF, DMSO) to stabilize intermediates and reduce steric hindrance .
- Catalyst Screening: Evaluate coupling agents (e.g., HATU, EDCI) for efficiency in amide bond formation .
- Temperature Gradients: Optimize between 0°C (to suppress side reactions) and room temperature (to accelerate kinetics) .
- Real-Time Monitoring: Use TLC or in-situ FTIR to track intermediate formation .
Advanced: What computational approaches predict the compound’s biological targets and binding modes?
Answer:
- Molecular Docking: Simulate interactions with enzymes (e.g., kinases) using software like AutoDock or Schrödinger. Focus on chlorine atoms’ electronegativity for halogen bonding .
- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. nitro groups) on activity using datasets from analogous thieno[3,4-c]pyrazoles .
- MD Simulations: Assess stability of ligand-protein complexes over nanosecond timescales .
Advanced: How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Answer:
- Assay Replication: Repeat experiments with standardized protocols (e.g., fixed cell lines, ATP concentrations) .
- Orthogonal Assays: Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .
- Control Compounds: Include known inhibitors (e.g., staurosporine) to benchmark activity .
- Data Normalization: Account for batch-to-batch variability in compound purity using HPLC .
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
- Storage Conditions: Test under inert atmospheres (argon), low humidity, and temperatures (−20°C to 4°C) .
- Degradation Pathways: Use LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (thiophene ring) degradation products .
- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for solid-state stability .
Basic: What are the compound’s key structural features influencing its reactivity?
Answer:
- Thieno[3,4-c]pyrazole Core: Enables π-π stacking with aromatic residues in target proteins .
- Chlorine Substituents: Enhance electrophilicity and hydrogen-bond acceptor capacity .
- Propylcarbamoyl Methyl Group: Introduces steric bulk, potentially affecting binding pocket accessibility .
Advanced: How to design derivatives to improve solubility without compromising activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
